(1S)-(-)-Camphor p-tosylhydrazone
(1S)-(-)-Camphor p-tosylhydrazone
Brand Name:
Vulcanchem
CAS No.:
123408-99-1
VCID:
VC20863484
InChI:
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C
Molecular Formula:
C17H24N2O2S
Molecular Weight:
320.5 g/mol
(1S)-(-)-Camphor p-tosylhydrazone
CAS No.: 123408-99-1
Cat. No.: VC20863484
Molecular Formula: C17H24N2O2S
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123408-99-1 |
|---|---|
| Molecular Formula | C17H24N2O2S |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | 4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |
| Standard InChI Key | DPXSCASCDWIKEX-TZZOIZJYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator